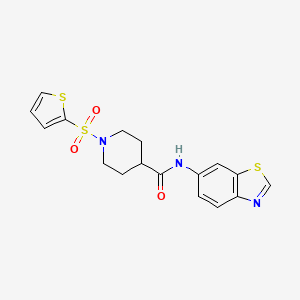

N-(1,3-benzothiazol-6-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Description

N-(1,3-Benzothiazol-6-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by three key structural motifs:

- Benzothiazole ring: A bicyclic aromatic system with nitrogen and sulfur atoms, commonly associated with bioactivity in kinase inhibitors and antimicrobial agents.

- Thiophene sulfonyl group: A sulfur-containing heterocycle linked to a sulfonyl moiety, which may enhance solubility and modulate electronic properties.

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S3/c21-17(19-13-3-4-14-15(10-13)25-11-18-14)12-5-7-20(8-6-12)26(22,23)16-2-1-9-24-16/h1-4,9-12H,5-8H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSBPAMUWWRQAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)N=CS3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of the thiophene sulfonyl group: This step involves sulfonylation of the thiophene ring using reagents like sulfonyl chlorides under basic conditions.

Coupling with piperidine-4-carboxamide: The final step involves coupling the benzo[d]thiazole and thiophene sulfonyl intermediates with piperidine-4-carboxamide using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used under mild conditions.

Reduction: Catalytic hydrogenation or metal hydrides like NaBH4 can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-benzothiazol-6-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive molecule in various assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially leading to the inhibition of specific pathways involved in disease progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with analogs from the evidence:

*Estimated due to incomplete data in evidence.

Key Observations:

Piperidine-4-Carboxamide Motif :

- Present in all listed compounds, this group likely enhances binding to enzymatic pockets via hydrogen bonding. In PROTAC 8.36, it connects the target-binding moiety (benzoimidazolyl) to the E3 ligase ligand (dioxopiperidinyl), enabling protein degradation . In the mPGES-1 inhibitor, it contributes to high-affinity enzyme interactions .

Heterocyclic Systems: The target compound’s benzothiazole and thiophene sulfonyl groups differ from PROTAC 8.36’s benzoimidazole and mPGES-1 inhibitor’s trifluoromethylpyridine.

Functional Group Diversity :

Pharmacokinetic Considerations

Biological Activity

N-(1,3-benzothiazol-6-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in pharmaceutical research due to its diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 365.47 g/mol. The structure features a benzothiazole core, piperidine ring, and thiophene sulfonamide moiety, which contribute to its pharmacological properties.

The mechanism of action for this compound involves interaction with various biological targets, including enzymes and receptors. Benzothiazole derivatives are known to modulate the activity of these targets, leading to therapeutic effects. Specific interactions may include:

- Enzyme Inhibition : Compounds in this class often inhibit enzymes such as acetylcholinesterase and urease, which are implicated in various diseases.

- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways related to cancer and inflammation.

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study highlighted its effectiveness against several bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate |

| Escherichia coli | Strong |

| Staphylococcus aureus | Moderate |

| Pseudomonas aeruginosa | Weak |

The compound demonstrated varying degrees of inhibition against these strains, suggesting potential for development as an antibacterial agent .

2. Anticancer Activity

Anticancer properties have also been explored. In vitro studies showed that the compound could inhibit the proliferation of cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung Cancer) | 5.8 |

| MCF-7 (Breast Cancer) | 7.2 |

| HeLa (Cervical Cancer) | 6.5 |

These results indicate that the compound may serve as a lead compound for further development in cancer therapy .

3. Enzyme Inhibition

The compound has shown promising results in enzyme inhibition assays:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 0.63 |

| Urease | Non-competitive | 2.14 |

These findings suggest that this compound could be beneficial in treating conditions related to enzyme dysregulation .

Case Studies and Research Findings

Several studies have documented the biological activity of similar benzothiazole derivatives, reinforcing the potential of this compound:

- Study on Antimicrobial Activity : A series of benzothiazole derivatives were synthesized and evaluated for their antimicrobial activity against multiple strains, showing that modifications to the benzothiazole core can enhance efficacy .

- Evaluation in Cancer Models : Research involving animal models demonstrated that compounds with similar structures exhibited reduced tumor growth rates when administered alongside traditional chemotherapeutics .

- In Silico Studies : Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets, supporting its potential use as a drug candidate .

Q & A

Q. Table 1. Comparative Synthesis Conditions for Piperidine-Carboxamide Derivatives

Q. Table 2. Computational Parameters for SAR Modeling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.